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molecular formula C8H11NO B021549 Tyramine CAS No. 51-67-2

Tyramine

Cat. No. B021549
M. Wt: 137.18 g/mol
InChI Key: DZGWFCGJZKJUFP-UHFFFAOYSA-N
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Patent
US06566068B2

Procedure details

Formation of the tyramide of compound III, is as follows. N-hydroxysuccinimide (33 mg) is dissolved in the reaction mixture prepared above by heating to 70° C., then dicyclohexylcarbodiimide (61 mg) is added. This is reacted at 70° C. for 90 minutes, an additional amount (6 mg) of the carbodiimide is added and the reaction is continued for another 30 minutes. The mixture is cooled to 0° C. and the precipitated dicyclohexylurea is settled by centrifugation. The supernatant, containing 6-(-4′-N-hydroxylsuccinimidyl carboxy phenyl)-3,8-bis bromoacetamidyl-5-methylphenanthridinium chloride (IV) is recovered. A solution of tyramine [4-(2′-amino)ethylphenol] (1.0 g) in water (5 ml) is formed by bringing it to pH 7 by addition of concentrated HCl. This solution is added to the supernatant containing compound IV and reacted at room temperature for one hour. This mixture is then reduced to a red oil by evacuation at 60° C., and is then extracted with water to remove excess tyramine. Compound (VI) is then recrystalized from ethanol-acidified with HCl.
[Compound]
Name
compound III
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
33 mg
Type
reactant
Reaction Step Two
Quantity
61 mg
Type
reactant
Reaction Step Three
Quantity
6 mg
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
6-(-4′-N-hydroxylsuccinimidyl carboxy phenyl)-3,8-bis bromoacetamidyl-5-methylphenanthridinium chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
ON1[C:6](=[O:7])[CH2:5][CH2:4][C:3]1=O.[CH:9]1([N:15]=C=NC2CCCCC2)CCCC[CH2:10]1.N=C=N.C(NC1CCCCC1)(N[CH:30]1CCCC[CH2:31]1)=O>>[NH2:15][CH2:9][CH2:10][C:3]1[CH:4]=[CH:5][C:6]([OH:7])=[CH:31][CH:30]=1

Inputs

Step One
Name
compound III
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
33 mg
Type
reactant
Smiles
ON1C(CCC1=O)=O
Step Three
Name
Quantity
61 mg
Type
reactant
Smiles
C1(CCCCC1)N=C=NC1CCCCC1
Step Four
Name
Quantity
6 mg
Type
reactant
Smiles
N=C=N
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(NC1CCCCC1)NC1CCCCC1
Step Six
Name
6-(-4′-N-hydroxylsuccinimidyl carboxy phenyl)-3,8-bis bromoacetamidyl-5-methylphenanthridinium chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared above
CUSTOM
Type
CUSTOM
Details
This is reacted at 70° C. for 90 minutes
Duration
90 min
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is cooled to 0° C.
CUSTOM
Type
CUSTOM
Details
is recovered

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
NCCC1=CC=C(C=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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